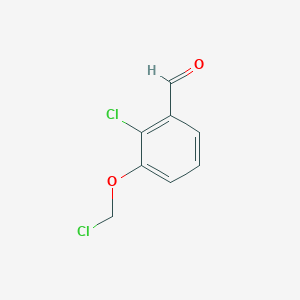![molecular formula C13H11FO3 B13194053 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 4-Fluorophenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated furan intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetic acid: Shares the 4-fluorophenyl group but lacks the furan ring.
3-Methylfuran-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the 4-fluorophenyl group.
2-(4-Fluorophenyl)acetic acid: Similar structure but without the furan ring.
Uniqueness
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the combination of the furan ring, 4-fluorophenyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C13H11FO3 |
|---|---|
Poids moléculaire |
234.22 g/mol |
Nom IUPAC |
2-[5-(4-fluorophenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C13H11FO3/c1-8-6-12(17-11(8)7-13(15)16)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16) |
Clé InChI |
BVWXNSKNHNSMEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1)C2=CC=C(C=C2)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
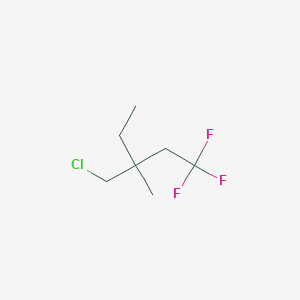
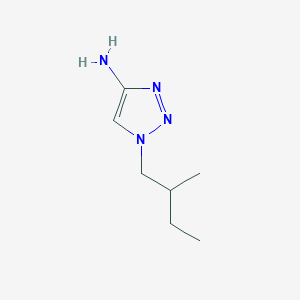
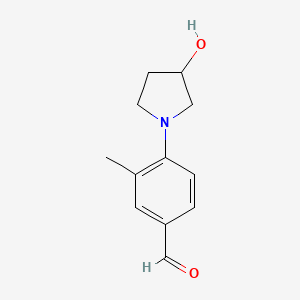
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)

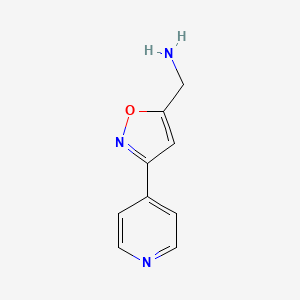
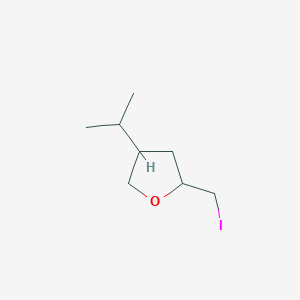

![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
